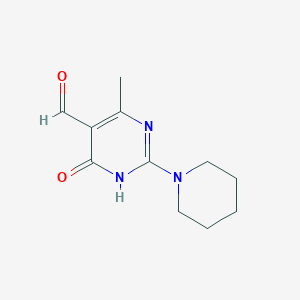
4-ヒドロキシ-6-メチル-2-ピペリジン-1-イル-ピリミジン-5-カルバルデヒド
説明
科学的研究の応用
プロテオミクス研究
この化合物は、タンパク質、特にその構造と機能の大規模研究を含むプロテオミクス研究で使用されます。 。タンパク質の同定と定量、相互作用の理解、および生物学的システムにおける機能的ネットワークの決定に使用されます。
薬理学的用途
4-ヒドロキシ-6-メチル-2-ピペリジン-1-イル-ピリミジン-5-カルバルデヒドなどのピペリジン誘導体は、製薬業界で重要です。 構造の多様性と生物学的関連性により、さまざまなクラスの医薬品に存在し、創薬において重要な役割を果たしています。 .
抗菌活性
ピリミジン骨格などの複素環式化合物は、抗菌作用を含む幅広い生物学的可能性を示しています。 この化合物は、細菌株に対して有望な活性を示す誘導体に合成でき、新しい抗菌剤の開発に貢献します。 .
有機合成
有機合成において、この化合物はより複雑な分子を作成するためのビルディングブロックとして役立ちます。 特に、医薬品化学で薬理学的特性のために不可欠な複素環式化合物の合成に役立ちます。 .
ケミカルバイオロジー
ケミカルバイオロジーでは、この化合物は化学的な視点から生物学的プロセスを研究するために使用されます。 健康と病気の分子基盤を理解し、治療薬の設計に対する洞察を提供するのに役立ちます。 .
医薬品化学
医薬品化学におけるこの化合物の役割は、新薬の開発です。 病気の進行に不可欠な酵素の阻害剤などの潜在的な治療効果を持つ分子を作成するために使用できます。 .
生化学分析
Biochemical Properties
4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily mediated through its functional groups, which can form hydrogen bonds and other non-covalent interactions with biomolecules. These interactions can modulate the activity of enzymes and proteins, making 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde a valuable tool for studying enzyme kinetics and protein function .
Cellular Effects
4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can be observed in different cell types, including cancer cells, where 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde may alter cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. This binding can lead to changes in enzyme kinetics, such as alterations in the rate of substrate conversion or product formation. Additionally, 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic processes. Additionally, high doses of 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde may result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the production or consumption of metabolites. These effects can be observed in different cell types and tissues, highlighting the compound’s role in regulating metabolic processes .
Transport and Distribution
The transport and distribution of 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. For example, the compound may be transported into cells via specific transporters, where it can interact with intracellular proteins and enzymes. Additionally, the distribution of 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde within tissues can influence its overall effectiveness and toxicity .
Subcellular Localization
The subcellular localization of 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes. This localization can be mediated by targeting signals or post-translational modifications, which direct the compound to specific subcellular locations. For example, 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde may be localized to the nucleus, where it can influence gene expression by interacting with transcription factors .
特性
IUPAC Name |
4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-9(7-15)10(16)13-11(12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSWZCFKWDXOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCCCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B1417354.png)
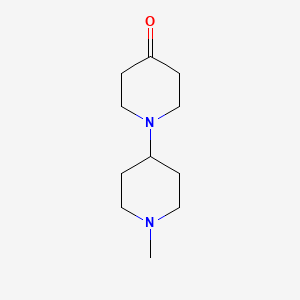
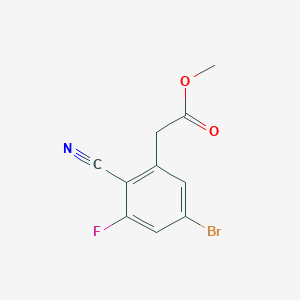
![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)
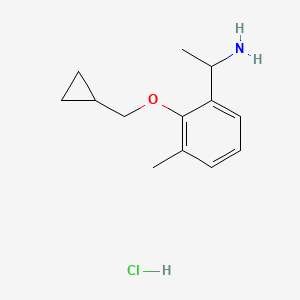
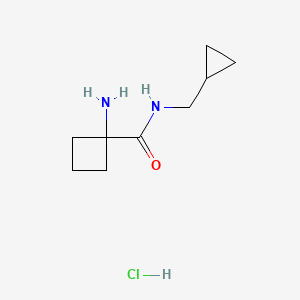

![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)
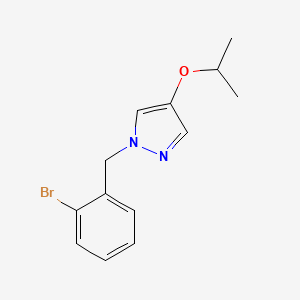
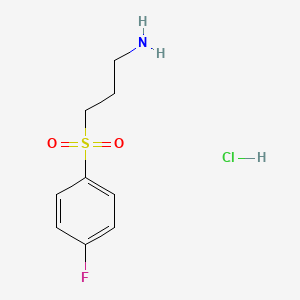
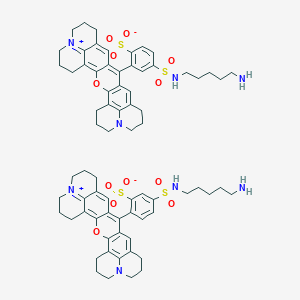
![Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate](/img/structure/B1417371.png)


